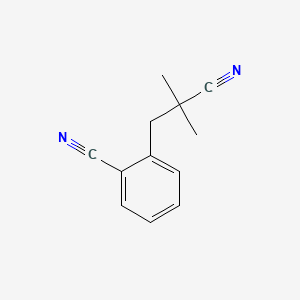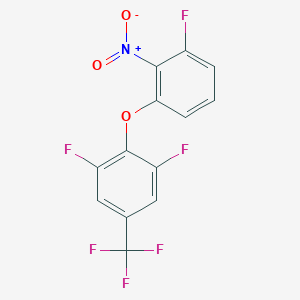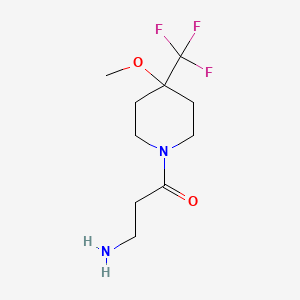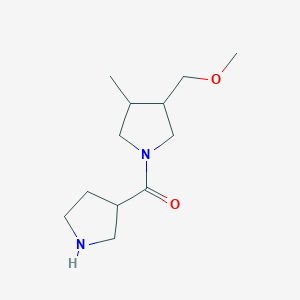
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic compound characterized by the presence of two pyrrolidine rings Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the construction of the pyrrolidine rings from cyclic or acyclic precursors. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . This reaction is carried out in a continuous tube reactor and involves multistage purification and separation by extractive and azeotropic distillation.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of fixed-bed catalysts and continuous flow reactors ensures high efficiency and yield. The final product is obtained after rigorous purification processes to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine rings in the compound allow it to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
(3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride: A derivative with a fluorophenyl group.
(1-methylpyrrolidin-3-yl)methanamine: A related compound with a methyl group on the pyrrolidine ring.
Uniqueness
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of two pyrrolidine rings and the methoxymethyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-11(9)8-16-2)12(15)10-3-4-13-5-10/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
RKQYNVMYXCOCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


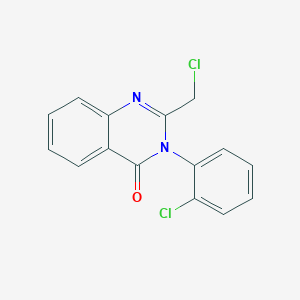
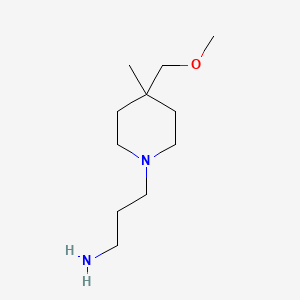
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

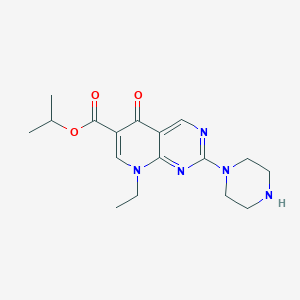

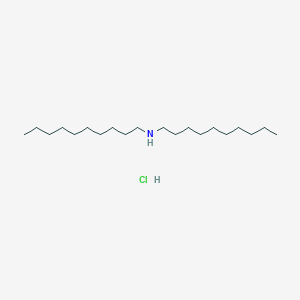
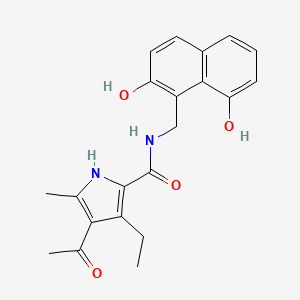
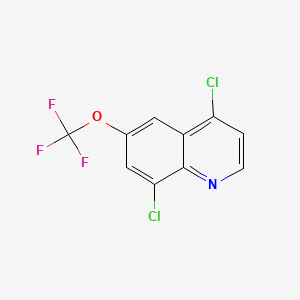
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
